

OPC-28326: A Technical Guide on Physicochemical Properties and Mechanism of Action

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Compound of Interest

Compound Name: OPC-28326

Cat. No.: B12783552

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Abstract

OPC-28326, identified chemically as 4-(N-methyl-2-phenylethylamino)-1-(3,5-dimethyl-4-propionyl-aminobenzoyl) piperidine hydrochloride monohydrate, is a novel small molecule with potent and selective vasodilatory effects.^[1] This technical guide provides a comprehensive overview of the available data on **OPC-28326**, with a focus on its physicochemical properties, stability considerations, and its intricate mechanism of action. While specific quantitative data on solubility and stability are not publicly available, this document outlines general principles and methodologies relevant to a compound of this nature. The guide also details the signaling pathways through which **OPC-28326** exerts its therapeutic effects, supported by visualizations and summaries of experimental protocols from key studies.

Physicochemical Properties

As a hydrochloride monohydrate salt, **OPC-28326** is expected to exhibit improved solubility in aqueous media compared to its free base form. The salt form enhances the dissolution rate, a critical factor for bioavailability.^{[2][3][4]}

Solubility Profile

While specific quantitative solubility data for **OPC-28326** in various solvents has not been published, general solubility characteristics can be inferred from its chemical structure and salt form.

Table 1: Predicted Solubility of **OPC-28326**

Solvent	Predicted Solubility	Rationale
Water	Moderately to Highly Soluble	As a hydrochloride salt, it is designed for aqueous solubility. The pH of the solution will significantly impact solubility.[5]
DMSO (Dimethyl Sulfoxide)	Soluble	A common aprotic solvent for dissolving a wide range of organic compounds.
Ethanol	Soluble	A polar protic solvent often used in pharmaceutical formulations.
PBS (Phosphate-Buffered Saline)	Likely Soluble	Solubility will be dependent on the final pH of the solution.

Experimental Protocol: General Solubility Assessment for Hydrochloride Salts

A standard protocol to determine the equilibrium solubility of a hydrochloride salt like **OPC-28326** would involve the following steps:

- **Preparation of Solutions:** A surplus of the compound is added to a series of vials containing different solvents (e.g., water, DMSO, ethanol, PBS at various pH levels).
- **Equilibration:** The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

- **Sample Collection and Preparation:** An aliquot of the supernatant is carefully removed from each vial and filtered through a fine-pore filter (e.g., 0.22 μm) to remove any undissolved solid.
- **Quantification:** The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Data Analysis:** The solubility is expressed in units such as mg/mL or mmol/L.

Stability Profile

The stability of a drug candidate is a critical parameter that influences its shelf-life, storage conditions, and formulation development. Stability testing for small molecules like **OPC-28326** is guided by the International Council for Harmonisation (ICH) guidelines.^{[6][7][8][9]}

General Stability Considerations

As a hydrochloride monohydrate, **OPC-28326** may be susceptible to degradation under certain conditions:

- **pH:** The stability of the compound in solution is likely to be pH-dependent. Hydrolysis can occur at extreme pH values.
- **Temperature:** Elevated temperatures can accelerate degradation pathways.
- **Light:** Photodegradation can occur if the molecule contains chromophores that absorb light in the UV-Vis range.
- **Oxidation:** The presence of functional groups susceptible to oxidation could lead to degradation in the presence of oxygen or oxidizing agents.

Experimental Protocol: General Stability-Indicating Assay

A typical stability study for a compound like **OPC-28326** would follow ICH guidelines and involve:

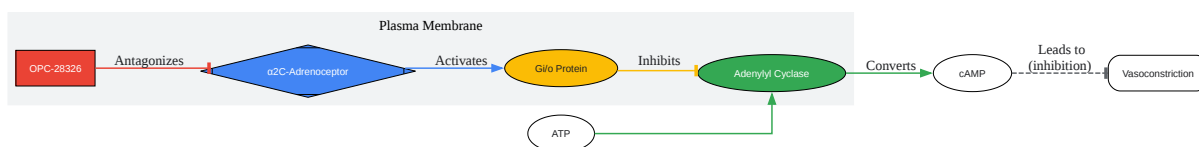
- **Forced Degradation Studies:** The compound is subjected to stress conditions (e.g., high temperature, extreme pH, oxidative stress, and light exposure) to identify potential degradation products and pathways.
- **Long-Term and Accelerated Stability Studies:** The compound is stored under controlled temperature and humidity conditions (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated) for an extended period.[7]
- **Sample Analysis:** At specified time points, samples are withdrawn and analyzed using a stability-indicating HPLC method to quantify the parent compound and any degradation products.
- **Data Evaluation:** The rate of degradation is determined, and the shelf-life is extrapolated.

Mechanism of Action

OPC-28326 exerts its vasodilatory and angiogenic effects through a dual mechanism: selective antagonism of the α_2C -adrenoceptor and activation of the PI3K/Akt/eNOS signaling pathway.

α_2C -Adrenoceptor Antagonism

OPC-28326 is a selective antagonist of the α_2C -adrenoceptor.[10] Alpha-2 adrenergic receptors are G protein-coupled receptors that, upon activation, typically inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[11] By blocking the α_2C subtype, which is found in vascular tissues, **OPC-28326** inhibits the vasoconstrictive signals mediated by this receptor, leading to vasodilation.[10][12]

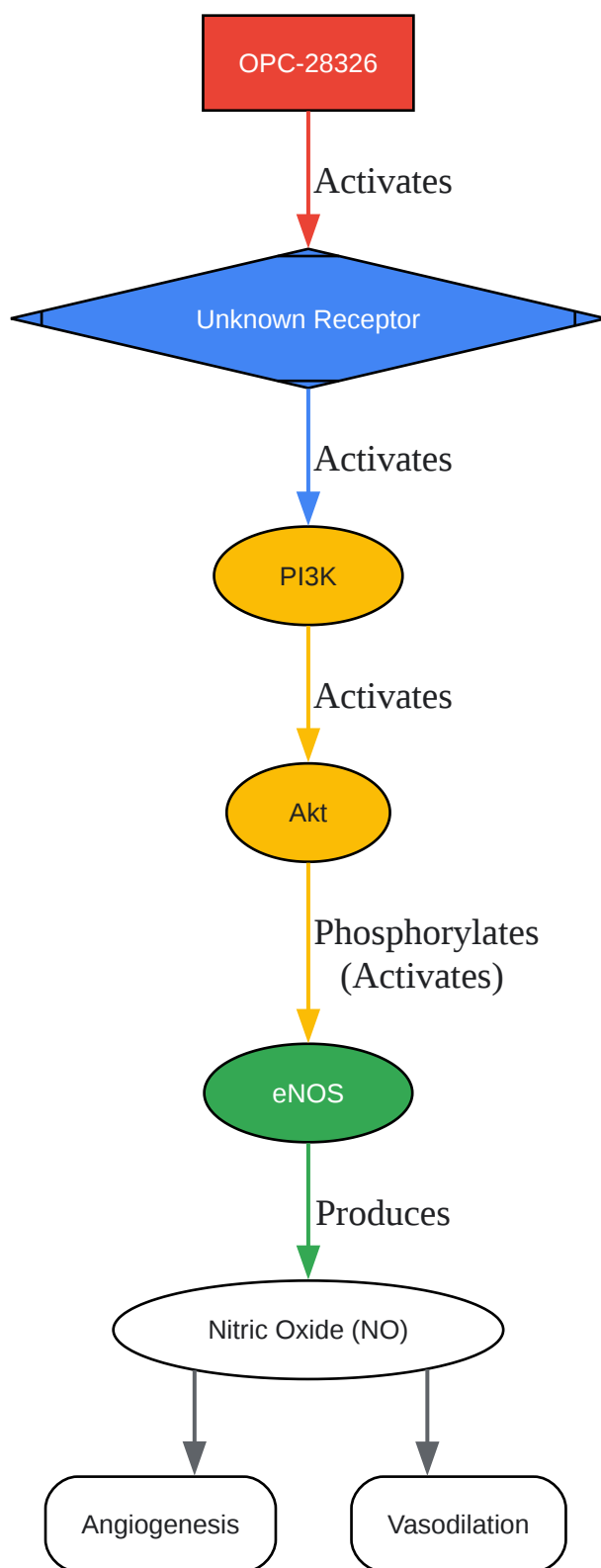


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α 2C-Adrenoceptor Antagonism by **OPC-28326**.

PI3K/Akt/eNOS Pathway Activation

OPC-28326 also promotes angiogenesis, the formation of new blood vessels. This is achieved through the activation of the phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).^[13] Activated eNOS produces nitric oxide (NO), a potent vasodilator and a key signaling molecule in angiogenesis.



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PI3K/Akt/eNOS Signaling Pathway Activated by **OPC-28326**.

Summary of Key Experimental Protocols

The following are summaries of methodologies from published studies that have elucidated the mechanism of action of **OPC-28326**.

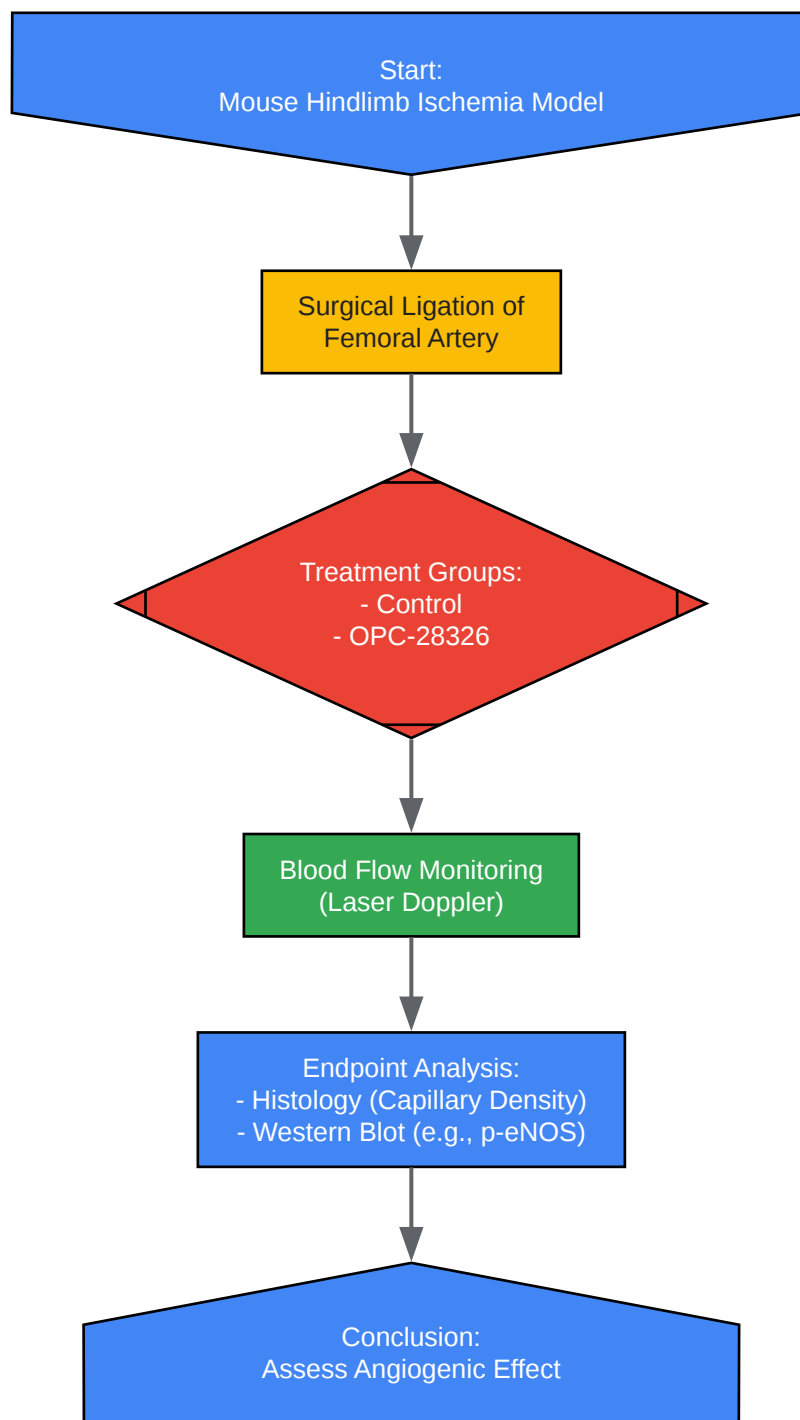
Radioligand Binding Assays

- Objective: To determine the binding affinity of **OPC-28326** to different α 2-adrenoceptor subtypes.
- Methodology:
 - Membrane preparations from cells overexpressing specific rat α 2-adrenoceptor subtypes (α 2A, α 2B, or α 2C) were used.
 - These membranes were incubated with a radiolabeled ligand (e.g., [3H]RX821002) and varying concentrations of **OPC-28326**.
 - The amount of radioligand bound to the receptors was measured after separating the bound and free ligand.
 - The concentration of **OPC-28326** that inhibits 50% of the specific binding of the radioligand (IC50) was determined and used to calculate the binding affinity (Ki).[\[10\]](#)

Mouse Hindlimb Ischemia Model

- Objective: To evaluate the in vivo angiogenic effects of **OPC-28326**.
- Methodology:
 - Unilateral hindlimb ischemia was surgically induced in mice by ligating and excising the femoral artery.
 - Mice were then treated with **OPC-28326**, typically administered in their diet.
 - Blood flow recovery in the ischemic limb was monitored over time using techniques like Laser Doppler Perfusion Imaging.

- At the end of the study, the ischemic muscle tissue was harvested for histological analysis to assess capillary density (e.g., by staining for CD31).



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Workflow for Mouse Hindlimb Ischemia Model.

Conclusion

OPC-28326 is a promising therapeutic agent with a well-defined dual mechanism of action involving α_2 C-adrenoceptor antagonism and activation of the pro-angiogenic PI3K/Akt/eNOS pathway. While specific public data on its solubility and stability are limited, its formulation as a hydrochloride monohydrate suggests favorable properties for pharmaceutical development. Further studies are warranted to fully characterize its physicochemical profile to support its progression through clinical development. This guide provides a foundational understanding for researchers and drug development professionals working with or interested in **OPC-28326**.

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